(2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate (2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate 5-methyl-L-tryptophan is a 5-methyltryptophan. It is an enantiomer of a 5-methyl-D-tryptophan.
Brand Name: Vulcanchem
CAS No.: 154-06-3
VCID: VC0085979
InChI: InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
SMILES: CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

(2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate

CAS No.: 154-06-3

Main Products

VCID: VC0085979

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

(2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate - 154-06-3

CAS No. 154-06-3
Product Name (2S)-2-Azaniumyl-3-(5-methyl-1H-indol-3-yl)propanoate
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
Standard InChIKey HUNCSWANZMJLPM-JTQLQIEISA-N
Isomeric SMILES CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+]
SMILES CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Canonical SMILES CC1=CC2=C(C=C1)NC=C2CC(C(=O)[O-])[NH3+]
Description 5-methyl-L-tryptophan is a 5-methyltryptophan. It is an enantiomer of a 5-methyl-D-tryptophan.
PubChem Compound 150990
Last Modified Nov 11 2021
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